molecular formula C16H16O6 B5746502 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate CAS No. 101169-75-9

2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate

Cat. No. B5746502
CAS RN: 101169-75-9
M. Wt: 304.29 g/mol
InChI Key: FNUPQTUDITZOJM-UHFFFAOYSA-N
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Description

2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate, also known as CR-8, is a chemical compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been studied extensively for its various biological activities.

Mechanism of Action

The mechanism of action of 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and also to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and has been linked to neuroprotection.
Biochemical and Physiological Effects
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. In addition, 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its use in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Conclusion
In conclusion, 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate is a promising compound with potential therapeutic properties in various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate involves the reaction of 4-hydroxycoumarin with propionaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

IUPAC Name

(5-acetyloxy-2-oxo-4-propylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-4-5-11-6-15(19)22-14-8-12(20-9(2)17)7-13(16(11)14)21-10(3)18/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPQTUDITZOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357612
Record name 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101169-75-9
Record name 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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